molecular formula C10H18N4O2S B1614275 1,3,5-Triazine-2,4(1H,3H)-dione, 1-amino-3-(2,2-dimethylpropyl)-6-(ethylthio)- CAS No. 78168-93-1

1,3,5-Triazine-2,4(1H,3H)-dione, 1-amino-3-(2,2-dimethylpropyl)-6-(ethylthio)-

Cat. No. B1614275
CAS RN: 78168-93-1
M. Wt: 258.34 g/mol
InChI Key: KOKBUARVIJVMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-Triazine-2,4(1H,3H)-dione, 1-amino-3-(2,2-dimethylpropyl)-6-(ethylthio)- is a useful research compound. Its molecular formula is C10H18N4O2S and its molecular weight is 258.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-Triazine-2,4(1H,3H)-dione, 1-amino-3-(2,2-dimethylpropyl)-6-(ethylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Triazine-2,4(1H,3H)-dione, 1-amino-3-(2,2-dimethylpropyl)-6-(ethylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

78168-93-1

Molecular Formula

C10H18N4O2S

Molecular Weight

258.34 g/mol

IUPAC Name

1-amino-3-(2,2-dimethylpropyl)-6-ethylsulfanyl-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C10H18N4O2S/c1-5-17-8-12-7(15)13(6-10(2,3)4)9(16)14(8)11/h5-6,11H2,1-4H3

InChI Key

KOKBUARVIJVMMM-UHFFFAOYSA-N

SMILES

CCSC1=NC(=O)N(C(=O)N1N)CC(C)(C)C

Canonical SMILES

CCSC1=NC(=O)N(C(=O)N1N)CC(C)(C)C

Other CAS RN

78168-93-1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5.2 g (0.015 mol) of 1-benzylideneamino-6-ethylthio-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione (V-1), 3 g (0.015 mol) of S-ethyl-isothiosemicarbazide hydrobromide (VI-1, X=Br) and a spatula-tip of p-toluenesulphonic acid in 80 ml of toluene are stirred at 50°-55° C. for 12 hours. After the mixture has cooled, 0.6 g (0.015 mol) of sodium hydroxide in 5.4 g of water is added dropwise and the mixture is stirred at room temperature for 1 hour. The solid which has precipitated is filtered off and dried. 3.75 g (=95% of theory) of 1-amino-6-ethylthio-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione (I-1) of melting point 204°-205° C. are obtained.
Name
1-benzylideneamino-6-ethylthio-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione
Quantity
5.2 g
Type
reactant
Reaction Step One
[Compound]
Name
S-ethyl-isothiosemicarbazide hydrobromide
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
Quantity
5.4 g
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1.1 g of p-toluenesulphonic acid and 5.4 ml of water are added to a solution of 34.1 g (0.114 mol) of 1-isopropylideneamino-6-ethylthio-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione (V-2) in 150 ml of isopropanol at 60° C. and the mixture is stirred at 60° C. for one hour, during which most of the reaction product crystallises out. About 80 ml of material are distilled off under 200-300 mbar, the concentrate is cooled at 0° C. and the crystals are filtered off with suction and washed with a little methanol. 26.8 g (91% of theory) of 1-amino-6-ethylthio-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione (I-1) of melting point 202°-204° C. are obtained. ##STR25## (A) X=Br⃝
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
1-isopropylideneamino-6-ethylthio-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione
Quantity
34.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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